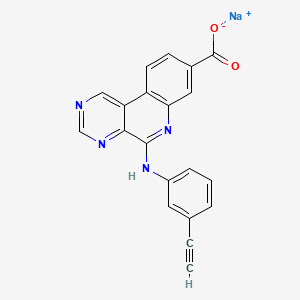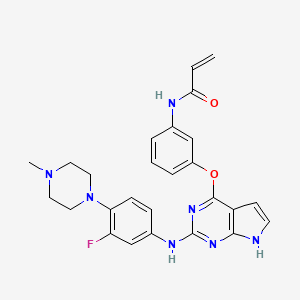
阿维替尼
描述
Avitinib is a novel oral and potent third-generation tyrosine kinase inhibitor primarily used for treating non-small cell lung cancer. It selectively targets and inhibits the epidermal growth factor receptor, which is often mutated in various cancers .
科学研究应用
Avitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of non-small cell lung cancer, and being explored for other cancers.
Industry: Utilized in the development of targeted cancer therapies
作用机制
Target of Action
Avitinib, also known as AC0010 or AVB, is a novel oral and potent third-generation tyrosine kinase inhibitor . It primarily targets the Epidermal Growth Factor Receptor (EGFR) that harbors the T790 mutation . EGFR is a cell surface protein that binds to its specific ligands, leading to autophosphorylation and activation of the receptor . This activation triggers a series of downstream signaling pathways that regulate cell proliferation, survival, and differentiation . In addition, Avitinib also acts as a novel Bruton’s tyrosine kinase (BTK) inhibitor, which inhibits the phosphorylation of BTK and the PI3K/Akt signaling pathway .
Mode of Action
Avitinib selectively and irreversibly inhibits the EGFR T790M mutation . This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . By inhibiting the EGFR T790M mutation, Avitinib can effectively suppress the growth of non-small cell lung cancer (NSCLC) cells that harbor this mutation .
Biochemical Pathways
Avitinib primarily affects the TGF-β1/Smad3 signaling pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and extracellular matrix production . The activation of the TGF-β1/Smad3 pathway leads to the overactivation of lung fibroblasts and the excessive production of the extracellular matrix, contributing to the progression of pulmonary fibrosis . By inhibiting this pathway, Avitinib can alleviate pulmonary fibrosis .
Pharmacokinetics
The pharmacokinetic details of Avitinib are limited. It is known that avitinib is metabolized by the liver after oral administration through cytochrome (cyp) enzymes cyp2c19, cyp3a4, and cyp1a2 . The impact of these ADME properties on Avitinib’s bioavailability is yet to be fully understood.
Result of Action
Avitinib has been shown to significantly alleviate bleomycin-induced pulmonary fibrosis in mice . It achieves this by inhibiting myofibroblast activation, migration, and extracellular matrix production, primarily by inhibiting the TGF-β1/Smad3 signaling pathways . Additionally, Avitinib has been found to improve alveolar epithelial cell injury in A549 cells .
Action Environment
It is known that various triggers such as allergens, chemicals, radiation, and environmental particles can influence the etiology of pulmonary fibrosis Therefore, these factors might also affect the action and efficacy of Avitinib
生化分析
Biochemical Properties
Avitinib has shown to irreversibly bind to the Epidermal Growth Factor Receptor (EGFR) by forming a covalent bond with Cys 797 in the ATP-binding pocket . It selectively inhibits EGFR L858R, EGFR T790M, and wild-type EGFR with IC50 values of 0.18 nM, 0.18 nM, and 7.68 nM respectively . Additionally, Avitinib is also a Bruton’s tyrosine kinase (BTK) inhibitor that induces apoptosis and inhibits phosphorylation of BTK .
Cellular Effects
In vitro and in vivo studies have shown that Avitinib significantly alleviates bleomycin-induced pulmonary fibrosis in mice . It inhibits myofibroblast activation, migration, and extracellular matrix (ECM) production in NIH-3T3 cells, mainly by inhibiting the TGF-β1/Smad3 signaling pathways . Avitinib also improves alveolar epithelial cell injury in A549 cells .
Molecular Mechanism
Avitinib exerts its effects at the molecular level by irreversibly binding to EGFR, forming a covalent bond with Cys 797 in the ATP-binding pocket . This binding interaction inhibits the activation of EGFR, thereby inhibiting downstream signaling pathways . Avitinib also inhibits BTK, inducing apoptosis and inhibiting BTK phosphorylation .
Dosage Effects in Animal Models
In vivo experiments have verified that Avitinib significantly alleviates bleomycin-induced pulmonary fibrosis in mice .
Metabolic Pathways
Avitinib is involved in the EGFR signaling pathway . It inhibits EGFR, thereby affecting downstream signaling pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Avitinib involves multiple steps, including the formation of a covalent bond with cysteine 797 in the ATP-binding pocket of the epidermal growth factor receptor. This process ensures the irreversible inhibition of the receptor .
Industrial Production Methods: Industrial production of Avitinib typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and efficacy. The exact industrial methods are proprietary and involve advanced chemical engineering techniques .
化学反应分析
Types of Reactions: Avitinib undergoes various chemical reactions, including:
Oxidation: Avitinib can be oxidized under specific conditions to form different metabolites.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Avitinib can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various metabolites that are often studied for their pharmacokinetic properties .
相似化合物的比较
Gefitinib: A first-generation epidermal growth factor receptor inhibitor.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Osimertinib: A third-generation inhibitor like Avitinib, but with different pharmacokinetic properties.
Uniqueness of Avitinib: Avitinib is unique in its ability to selectively target and irreversibly inhibit the epidermal growth factor receptor with mutations, particularly the T790M mutation, which is resistant to first-generation inhibitors .
属性
IUPAC Name |
N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYSRZSLXWIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557267-42-1 | |
| Record name | Abivertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abivertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABIVERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


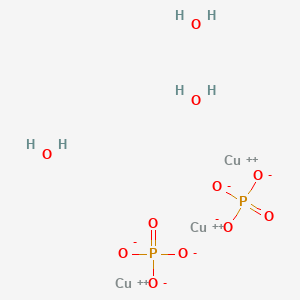
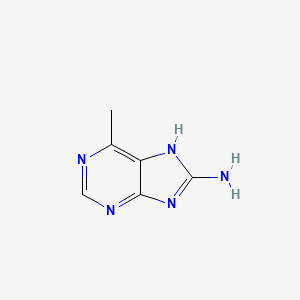
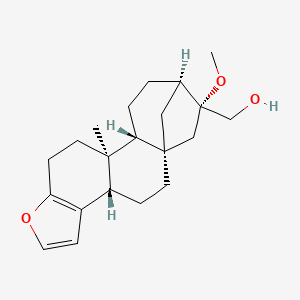
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

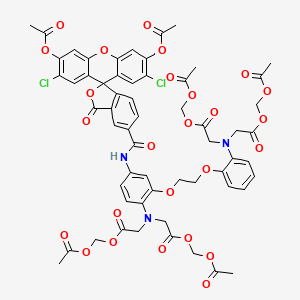
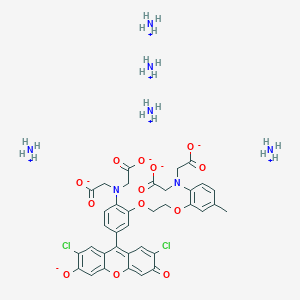

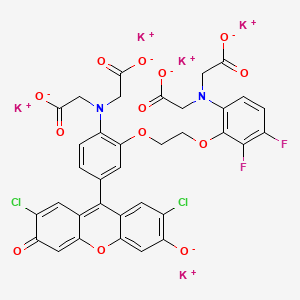
![Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt](/img/new.no-structure.jpg)
![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
